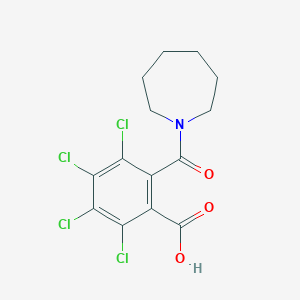
2-(4-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide
Descripción general
Descripción
2-(4-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide, also known as SN 28049, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives, which have been found to possess various biological activities, including antitumor, antifungal, and antibacterial properties.
Aplicaciones Científicas De Investigación
2-(4-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide 28049 has been found to possess various biological activities, including antitumor, antifungal, and antibacterial properties. Studies have shown that this compound 28049 inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound 28049 has also been found to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Mecanismo De Acción
The mechanism of action of 2-(4-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide 28049 is not fully understood. However, studies have suggested that this compound 28049 exerts its antitumor activity by inducing apoptosis in cancer cells. This compound 28049 has also been found to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects
This compound 28049 has been found to induce DNA damage and inhibit DNA synthesis in cancer cells. This compound 28049 has also been found to increase the expression of p53, a tumor suppressor protein, in cancer cells. In addition, this compound 28049 has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide 28049 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, this compound 28049 has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, this compound 28049 has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide 28049. One area of research could focus on the development of more effective methods for synthesizing this compound 28049. Another area of research could focus on the development of analogs of this compound 28049 with improved properties, such as increased solubility and longer half-life. Additionally, research could be conducted to investigate the potential of this compound 28049 as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections.
Propiedades
IUPAC Name |
2-(4-nitroimidazol-1-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-13(9-16-8-12(15-10-16)17(19)20)14-7-6-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQYHAXUZPPFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=C(N=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641530 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(anilinocarbonyl)-2-(9-methyl-9H-carbazol-3-yl)vinyl]benzamide](/img/structure/B3453043.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide](/img/structure/B3453054.png)
![2-[(4-methylphenyl)sulfonyl]-N-1-naphthylhydrazinecarboxamide](/img/structure/B3453057.png)

![3-[(3-{[(2-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3453060.png)
![ethyl [(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B3453069.png)
![2-[(4-nitrobenzoyl)amino]-N-phenylbenzamide](/img/structure/B3453070.png)
![N-(4-chlorophenyl)-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B3453075.png)
![2-chloro-N-(2-{[(4-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3453077.png)

![4-chloro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3453090.png)
![1-chloro-4-{[4-(4-chlorophenoxy)phenyl]sulfonyl}benzene](/img/structure/B3453107.png)
![3-(4-chlorophenyl)-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acrylamide](/img/structure/B3453134.png)
